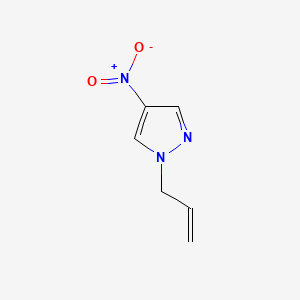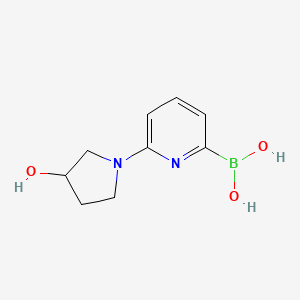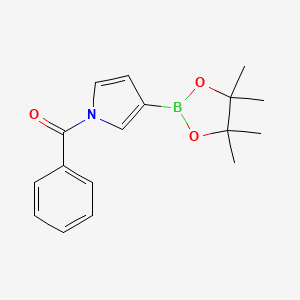
Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone
Overview
Description
Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone is a complex organic compound that features a boron-containing dioxaborolane ring attached to a pyrrole moiety, which is further connected to a phenyl group
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic esters, such as this compound, are generally used in the suzuki–miyaura reaction, a type of palladium-catalyzed cross-coupling reaction, to form biaryl compounds . The boronic ester acts as a nucleophile, attacking the electrophilic carbon in the organic halide in the presence of a base and a palladium catalyst.
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound may participate, is a key biochemical pathway in synthetic chemistry. The reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds. The downstream effects of this reaction can lead to the creation of complex organic molecules used in pharmaceuticals, agrochemicals, and high-tech materials .
Result of Action
The result of the compound’s action in a Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of biaryl compounds, which are found in a variety of pharmaceuticals and organic materials .
Action Environment
The efficacy and stability of this compound, like many others, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or impurities. For example, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base, and the reaction is often performed in an aqueous solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction. This can be achieved by reacting the pyrrole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where the borylated pyrrole reacts with a phenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more robust catalysts to withstand industrial processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new drugs. Its unique structure allows it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents. The boron atom can also be used in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and electronic materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in that it contains a phenyl group and a boron atom, but lacks the pyrrole and dioxaborolane moieties.
Pyrrole-2-carboxaldehyde: Contains the pyrrole ring but lacks the boron-containing group.
Bis(pinacolato)diboron: A common reagent in borylation reactions, but it does not contain the phenyl or pyrrole groups.
Uniqueness
Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone is unique due to its combination of a boron-containing dioxaborolane ring, a pyrrole moiety, and a phenyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)14-10-11-19(12-14)15(20)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVABAFGSMXFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682332 | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-12-9 | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



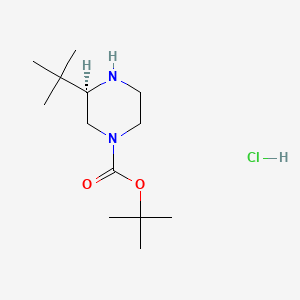
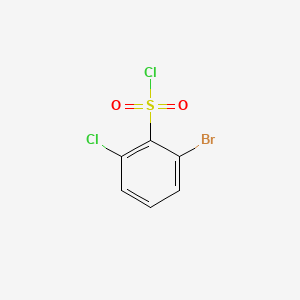
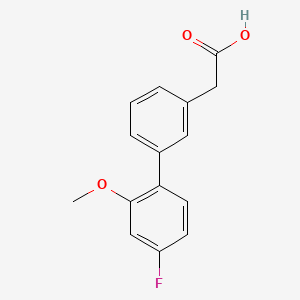


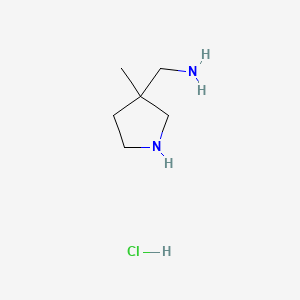

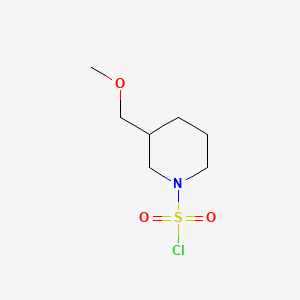
![2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B566827.png)

